molecular formula C16H13N5O3 B2769845 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034281-98-4

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2769845
CAS No.: 2034281-98-4
M. Wt: 323.312
InChI Key: RBNJXIYBPANSAC-UHFFFAOYSA-N
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Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : A study detailed the synthesis of pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, showing potent inhibitory activity and high selectivity. These compounds demonstrated significant inhibition of LPS-induced TNFalpha release from human mononuclear cells, highlighting their potential in treating inflammatory diseases (Raboisson et al., 2003).

  • Antimicrobial and Antifungal Activities : Research on pyrazoline and pyrazole derivatives, including those with a benzofuran moiety, has shown promising antimicrobial and antifungal properties. These compounds were tested against various bacteria and fungi, indicating their potential as novel antimicrobial agents (Hassan, 2013).

  • Antitumor and Antimicrobial Activities : Enaminones were used to synthesize substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This research highlights the therapeutic potential of such compounds in cancer treatment and infection control (Riyadh, 2011).

  • Synthesis of Fused Heterocyclic Compounds : Another study reported the synthesis of pyrazolo[5,1-c]triazines and related compounds with a benzofuran moiety. These synthesized compounds could serve as precursors for further development of molecules with potential biological activities (Abdelhamid et al., 2012).

  • Orally Active CCR5 Antagonist Synthesis : Research on synthesizing an orally active CCR5 antagonist demonstrated the potential of such compounds in treating diseases like HIV, showcasing the importance of innovative synthetic approaches in drug development (Ikemoto et al., 2005).

Mechanism of Action

Target of Action

Similar compounds with the triazolo[4,3-a]pyrazine structure have shown antibacterial activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to exhibit antibacterial activities They may interact with bacterial cells, disrupting essential processes and leading to cell death

Biochemical Pathways

Based on the antibacterial activity of similar compounds , it can be inferred that this compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication. The downstream effects of such interference typically include the inhibition of bacterial growth or cell death.

Result of Action

Based on the antibacterial activity of similar compounds , it can be inferred that this compound might cause bacterial cell death or inhibit their growth.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-23-16-14-20-19-13(21(14)7-6-17-16)9-18-15(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNJXIYBPANSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.